molecular formula C10H14ClN B2504902 (S)-1-Phenylbut-3-EN-1-amine hcl CAS No. 130887-64-8

(S)-1-Phenylbut-3-EN-1-amine hcl

Cat. No. B2504902
CAS RN: 130887-64-8
M. Wt: 183.68
InChI Key: FRNZDHMKEKWBTM-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Phenylbut-3-EN-1-amine HCl is a chiral compound that is part of the family of alpha-substituted phenethylamines. These compounds have been studied for their potential pharmacological properties, including analgesic activities. The specific compound mentioned is closely related to the compounds studied in the provided papers, which focus on optically pure phenethylamine derivatives with variations in their cycloalkyl groups .

Synthesis Analysis

The synthesis of related compounds, such as the optically pure (1S, 1'S)-and (1R, 1'R)-1-cycloalkyl-N-2'-hydroxy-1'-isopropylethyl-2-phenylethylamine hydrochlorides, has been reported to yield good results. These compounds are synthesized in a manner that ensures their optical purity, which is crucial for their potential biological activity. The synthesis process is likely to involve chiral resolution or asymmetric synthesis techniques to achieve the desired enantiomer, as is common in the synthesis of chiral amines .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray analysis. For instance, the structure of compound 3f·HCl was determined, providing insights into the conformation of the molecule. The relationship between the molecular conformation and biological activity, such as analgesic effects, is a key area of interest. The molecular structure of this compound would similarly be expected to have a significant impact on its chemical and biological properties .

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not detailed in the provided papers, the general reactivity of alpha-substituted phenethylamines can be inferred. These compounds may undergo reactions typical of amines, such as acylation, alkylation, and salt formation. The presence of a double bond in the but-3-en-1-amine moiety also opens up possibilities for reactions such as hydrogenation, halogenation, and cycloadditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of hydrogen bonding, as seen in the related compound with a central carbonyl group forming amine-hydroxy and hydroxy-hydroxy hydrogen bonds, can affect the compound's solubility, melting point, and stability. The three-dimensional architecture of these molecules, as seen through interactions like C—H⋯F, C—H⋯O, and C—H⋯π, can also influence the compound's crystalline form and its interaction with biological targets .

Scientific Research Applications

Corrosion Inhibition

A study by Boughoues et al. (2020) synthesized four amine derivative compounds, including (S)-1-Phenylbut-3-EN-1-amine HCl, to investigate their corrosion inhibition performances on mild steel in an HCl medium. The research employed electrochemical measurements and surface analysis, revealing that the presence of a protective film on the mild steel surface significantly depends on the substituent groups of the amine derivatives. Density functional theory and molecular dynamics simulation were utilized to determine the adsorption mechanism, confirming high inhibition efficiencies and adherence to the Langmuir isotherm model. This research highlights the potential of this compound as an effective corrosion inhibitor, particularly noting that specific substitutions on the aromatic ring can enhance inhibition efficiency up to 92.56% (Boughoues et al., 2020).

Analytical Chemistry Applications

You et al. (2006) developed a sensitive method for determining amino compounds by high-performance liquid chromatography with fluorescence detection, using a labeling reagent that can derivatize amines to their acidamides. This method, applicable for the analysis of aliphatic amines in environmental and biological samples, demonstrated high sensitivity, stability, and reproducibility. The research underlines the versatility of amine derivatives in developing analytical methodologies for detecting minute concentrations of amines, underscoring the importance of structural features for achieving efficient analytical outcomes (You et al., 2006).

Organic Synthesis and Catalysis

Research by Aggarwal et al. (2003) explored the catalytic role of amines in the epoxidation of alkenes using Oxone, revealing significant levels of asymmetric induction. Their findings suggest that the protonated form of amines, including this compound, can act both as phase transfer catalysts and as activators of Oxone, highlighting a dual role in facilitating electrophilic oxidation processes. This study provides valuable insights into the mechanistic aspects of amine-catalyzed epoxidations, demonstrating the potential of this compound in synthetic organic chemistry (Aggarwal et al., 2003).

Biochemical Applications

Teixeira et al. (2022) focused on the application of amine transaminases for the asymmetric synthesis of α-branched amines, a key process in pharmaceutical manufacturing. The study highlighted the influence of substrate structure on enzyme reactivity, particularly noting the reduced activity of wild-type enzymes towards substrates with an α,β-unsaturated system. Computational docking simulations provided insights into the orientation and interactions within the active sites, emphasizing the structural reasons behind the observed reactivity differences. This research illustrates the critical role of this compound derivatives in understanding enzyme-catalyzed reactions and their optimization for industrial applications (Teixeira et al., 2022).

properties

IUPAC Name

(1S)-1-phenylbut-3-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-2-6-10(11)9-7-4-3-5-8-9;/h2-5,7-8,10H,1,6,11H2;1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNZDHMKEKWBTM-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@@H](C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.